molecular formula C7H14N2 B066316 4,6-Dimethyl-2-piperidinimine CAS No. 165383-78-8

4,6-Dimethyl-2-piperidinimine

Cat. No.: B066316
CAS No.: 165383-78-8
M. Wt: 126.2 g/mol
InChI Key: RRCBYANJUIVMJX-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-piperidinimine is a heterocyclic compound featuring a pyrimidine core substituted with methyl groups at positions 4 and 6, and a piperidinimine moiety at position 2. This compound is of interest in medicinal and synthetic chemistry due to the structural versatility of pyrimidines and the pharmacological relevance of piperidine derivatives .

Properties

CAS No.

165383-78-8

Molecular Formula

C7H14N2

Molecular Weight

126.2 g/mol

IUPAC Name

2,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine

InChI

InChI=1S/C7H14N2/c1-5-3-6(2)9-7(8)4-5/h5-6H,3-4H2,1-2H3,(H2,8,9)

InChI Key

RRCBYANJUIVMJX-UHFFFAOYSA-N

SMILES

CC1CC(N=C(C1)N)C

Canonical SMILES

CC1CC(N=C(C1)N)C

Synonyms

2-Pyridinamine,3,4,5,6-tetrahydro-4,6-dimethyl-(9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dimethylpyridine with ammonia in the presence of a catalyst. The reaction is usually carried out under reflux conditions with solvents such as ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of 2,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

4,6-Dimethyl-2-aminopyrimidine

Structure : A pyrimidine ring with methyl groups at positions 4 and 6 and an amine group at position 2.
Key Differences :

  • Basicity : The amine (pKa ~4-5) is less basic than the piperidinimine group (pKa ~8-10 due to the piperidine ring), affecting protonation under physiological conditions .
    Applications : Used as a precursor in nucleobase synthesis and agrochemicals.

N-(4,6-Dimethylpyrimidin-2-yl)aniline

Structure : A pyrimidine with 4,6-dimethyl substituents and an aniline group at position 2.
Key Differences :

  • Reactivity : The aniline’s lone pair can participate in electrophilic substitution reactions, unlike the saturated piperidinimine group .
    Applications : Likely used in dye synthesis or as a ligand in coordination chemistry.

4,6-Dimethoxy-2-pyrimidinamine

Structure : A pyrimidine with methoxy groups at positions 4 and 6 and an amine at position 2.
Key Differences :

  • Substituents at 4,6 Positions : Methoxy groups are electron-withdrawing, reducing ring electron density compared to methyl groups, which may alter reactivity in nucleophilic substitutions.
  • Polarity : Higher polarity due to methoxy groups, enhancing solubility in polar aprotic solvents .
    Applications : Intermediate in pharmaceutical synthesis, particularly for antimalarial drugs.

1-(4,6-Dimethylpyrimidin-2-yl)-N-(pyridin-3-ylmethyl)piperidin-4-amine

Structure : A pyrimidine with 4,6-dimethyl groups, a piperidine ring at position 2, and a pyridinylmethyl substituent on the piperidine.
Key Differences :

  • Basicity : The pyridine nitrogen (pKa ~3-4) adds a weakly basic site, complementing the piperidine’s basicity .
    Applications : Investigated for kinase inhibition in cancer therapeutics.

Data Table: Structural and Functional Comparison

Compound Name Substituent at Position 2 4,6 Substituents Basicity (Key pKa) Key Applications
4,6-Dimethyl-2-piperidinimine Piperidinimine Methyl ~8-10 Drug intermediates, ligands
4,6-Dimethyl-2-aminopyrimidine Amine Methyl ~4-5 Nucleobase synthesis, agrochemicals
N-(4,6-Dimethylpyrimidin-2-yl)aniline Aniline Methyl ~5 (aniline NH2) Dyes, coordination chemistry
4,6-Dimethoxy-2-pyrimidinamine Amine Methoxy ~4-5 Antimalarial intermediates
1-(4,6-Dimethylpyrimidin-2-yl)-N-(pyridin-3-ylmethyl)piperidin-4-amine Piperidine + pyridinylmethyl Methyl ~8-10 (piperidine), ~3-4 (pyridine) Kinase inhibitors

Research Findings and Implications

  • Electronic Effects : Methyl groups at 4,6 positions enhance electron density in the pyrimidine ring, favoring electrophilic aromatic substitution compared to methoxy-substituted analogs .
  • Solubility : Piperidinimine derivatives exhibit moderate solubility in organic solvents, while methoxy-substituted analogs (e.g., 4,6-Dimethoxy-2-pyrimidinamine) are more soluble in polar media .
  • Biological Activity : Piperidine-containing derivatives (e.g., this compound) show enhanced interaction with biological targets like enzymes and receptors due to their basicity and conformational flexibility .

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